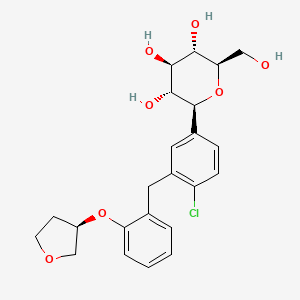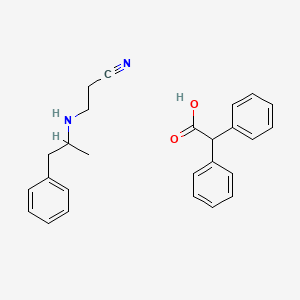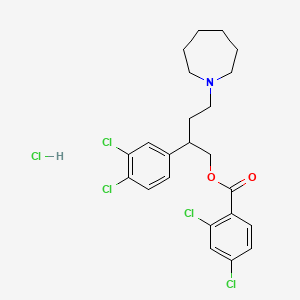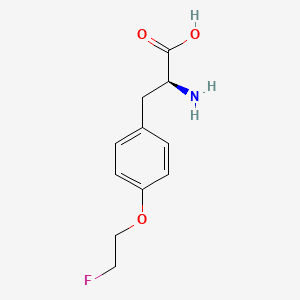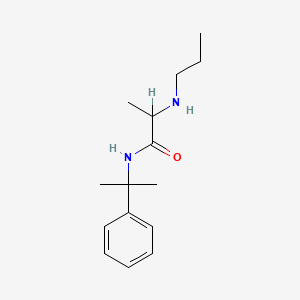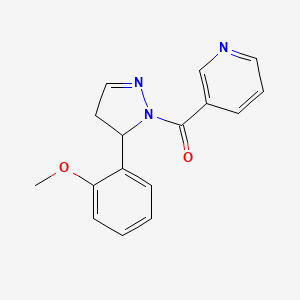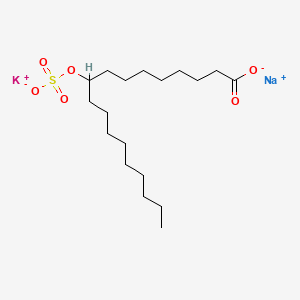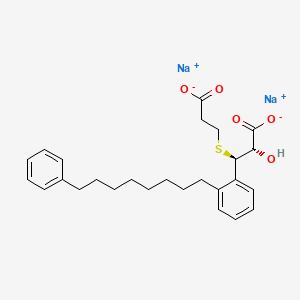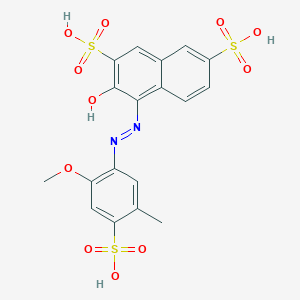
Qyg73hxs6Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid (Qyg73hxs6Q) is a complex organic molecule with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves several steps, including diazotization and coupling reactions. The process typically begins with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonate esters or amides.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-4-(2-(2-methoxyphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- 3-Hydroxy-4-(2-(2-methylphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
Uniqueness
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and applications. The combination of hydroxyl, methoxy, methyl, and sulfonic acid groups provides a wide range of chemical and biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
685819-22-1 |
|---|---|
Molekularformel |
C18H16N2O11S3 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O11S3/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
JCWRXRIYVOSWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


